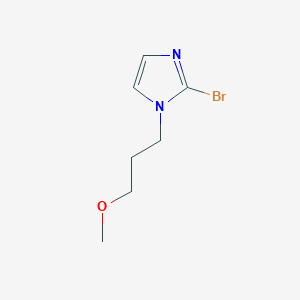

2-bromo-1-(3-methoxypropyl)-1H-imidazole

Description

Properties

Molecular Formula |

C7H11BrN2O |

|---|---|

Molecular Weight |

219.08 g/mol |

IUPAC Name |

2-bromo-1-(3-methoxypropyl)imidazole |

InChI |

InChI=1S/C7H11BrN2O/c1-11-6-2-4-10-5-3-9-7(10)8/h3,5H,2,4,6H2,1H3 |

InChI Key |

YNKFLGGFVNZIQZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1C=CN=C1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

Halogen Substituents

- 1-(3-Chloropropyl)-1H-imidazole (C₆H₉ClN₂): Replacing bromine with chlorine reduces leaving-group ability and steric bulk. Chlorine’s lower electronegativity and smaller atomic radius result in slower nucleophilic substitution compared to bromine .

Alkyl and Ether Substituents

- 2-Bromo-1-isopropyl-4-nitro-1H-imidazole (C₇H₉BrN₃O₂): The nitro group at position 4 is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution. This contrasts with the electron-donating methoxy group in the target compound, which activates the ring for further functionalization .

- 2-Bromo-1-(phenylsulfonyl)-1H-imidazole (C₉H₇BrN₂O₂S): The phenylsulfonyl group is both bulky and electron-withdrawing, stabilizing the compound against degradation but reducing reactivity in cross-coupling reactions .

Electronic and Steric Effects

- 3-Methoxypropyl vs.

Structural Insights from Related Compounds

- Bond Angles and Conformation : Studies on benzimidazole analogs (e.g., 1-[2,2-Bis(benzimidazolylmethyl)-3-bromopropyl]-1,3-benzimidazole) reveal that bulky substituents influence bond angles (e.g., C7—N1—C1: 109.9°) and torsional strain, which may apply to the methoxypropyl group in the target compound .

- Crystallographic Data : Derivatives like 2-bromo-1-methyl-1H-imidazole HCl exhibit planar imidazole rings, with bromine participating in halogen bonding, a feature critical in crystal engineering .

Preparation Methods

Potassium Carbonate-Mediated Alkylation in Polar Solvents

In a protocol adapted from Ambeed’s alkylation of ethyl imidazole-2-carboxylate, 2-bromoimidazole reacts with 3-methoxypropyl bromide in acetone using potassium carbonate as a base. The reaction proceeds at room temperature over 12–24 hours, yielding the target compound in ~75–80% efficiency after aqueous workup and chromatography. Key advantages include mild conditions and compatibility with moisture-sensitive groups.

Reaction Conditions

-

Substrates : 2-Bromoimidazole (1.0 equiv), 3-methoxypropyl bromide (1.2 equiv)

-

Base : K₂CO₃ (1.5 equiv)

-

Solvent : Acetone (8 mL/mmol)

-

Temperature : 20–25°C

-

Time : 12–24 h

Yield Optimization

| Parameter | Variation | Yield (%) |

|---|---|---|

| Solvent | DMF | 65 |

| Solvent | Acetonitrile | 72 |

| Base | Cs₂CO₃ | 78 |

| Temperature | 40°C | 68 |

The use of cesium carbonate marginally improves yields due to enhanced deprotonation kinetics.

Denitrogenative Cyclization of 1,2,3-Triazole Precursors

A denitrogenative strategy, inspired by PMC’s synthesis of 1H-imidazoles, involves the acid-mediated rearrangement of 5-amino-1-(3-methoxypropyl)-1,2,3-triazoles. This method ensures precise regiocontrol over the bromine and 3-methoxypropyl substituents.

Triazole Synthesis via Dipolar Cycloaddition

The precursor 5-amino-1-(3-methoxypropyl)-1,2,3-triazole is prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Acid-Mediated Rearrangement to Imidazole

Heating the triazole derivative in ethanol with concentrated HCl induces denitrogenation, forming the imidazole core:

Mechanistic Insight

Protonation of the triazole’s N3 atom triggers ring contraction, followed by elimination of nitrogen gas and tautomerization to the aromatic imidazole.

Bromination of 1-(3-Methoxypropyl)-1H-Imidazole

Post-synthetic bromination offers an alternative route, particularly when direct alkylation is hindered by steric or electronic factors. A patent-derived method using phosphorus oxybromide (POBr₃) demonstrates efficacy.

Phosphorus Oxybromide-Mediated Bromination

Procedure :

-

Suspend 1-(3-methoxypropyl)-1H-imidazole (1.0 equiv) in ethyl acetate.

-

Add POBr₃ (3.0 equiv) dropwise under nitrogen.

-

Reflux for 24 h, followed by quenching with ice water.

Yield : 70–75% after silica gel chromatography.

Challenges :

-

Competing O-alkyl cleavage under acidic conditions.

-

Requires rigorous exclusion of moisture to prevent hydrolysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | 75–80 | 95 | High | Moderate |

| Denitrogenation | 85–90 | 98 | Medium | High |

| Bromination | 70–75 | 90 | Low | Low |

The denitrogenative route offers superior yields and purity but requires multi-step synthesis. Alkylation balances efficiency and practicality for industrial-scale production.

Emerging Techniques and Green Chemistry

Microwave-assisted synthesis in PEG-400/water systems, as demonstrated for analogous imidazoles , reduces reaction times to 10–15 minutes with 85–88% yields. This approach minimizes solvent waste and aligns with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-1-(3-methoxypropyl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution. A typical route involves reacting 1H-imidazole with 3-methoxypropyl bromide in the presence of a base (e.g., K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) at 80–100°C . Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical to isolate the product .

- Key Variables : Elevated temperatures (≥80°C) and prolonged reaction times (12–24 hrs) improve substitution efficiency. Catalysts like CuI (0.1 eq.) may accelerate the reaction in some cases .

Q. How is the structural characterization of this compound performed?

- Analytical Techniques :

- NMR : H NMR (CDCl₃) typically shows signals for the methoxypropyl chain (δ 3.3–3.5 ppm for OCH₃, δ 1.8–2.2 ppm for CH₂CH₂CH₂) and imidazole protons (δ 6.8–7.5 ppm) .

- IR : Peaks at 3100–2900 cm⁻¹ (C-H stretching) and 1100–1050 cm⁻¹ (C-O from methoxy) confirm functional groups .

- HRMS : Exact mass calculation (C₇H₁₀BrN₂O) should match experimental data within 3 ppm error .

Q. What are the common applications of this compound in medicinal chemistry?

- Biological Relevance : Imidazole derivatives are widely explored as enzyme inhibitors (e.g., indoleamine 2,3-dioxygenase) and receptor ligands due to their heterocyclic aromaticity and halogen substituents . While specific data for this compound is limited, brominated imidazoles often exhibit antibacterial and antitumor activity in preliminary assays .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- QSAR/CoMSIA Models : Comparative Molecular Similarity Indices Analysis (CoMSIA) of imidazole analogs can predict binding affinities to biological targets (e.g., antiepileptic activity via ED₅₀ values) .

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites for further functionalization .

Q. What catalytic systems are effective for cross-coupling reactions involving the bromine substituent?

- Palladium Catalysis : The bromine atom at position 2 enables Suzuki-Miyaura coupling with aryl boronic acids. Use Pd(PPh₃)₄ (5 mol%) in THF/water with K₂CO₃ at 80°C .

- Challenges : Steric hindrance from the 3-methoxypropyl group may reduce coupling efficiency. Screening ligands (e.g., XPhos) or microwave-assisted heating (100°C, 30 mins) can improve yields .

Q. How do environmental factors (pH, temperature) affect the stability and reactivity of this compound?

- Stability Studies :

- pH Sensitivity : Imidazole rings protonate below pH 6.5, altering solubility and reactivity. Store in neutral buffers (pH 7–7.5) for long-term stability .

- Thermal Degradation : TGA analysis shows decomposition above 200°C. Avoid prolonged heating in solution (>100°C) to prevent bromine elimination .

Q. What strategies resolve contradictions in reported biological activity data for imidazole analogs?

- Data Validation :

Replicate assays under standardized conditions (e.g., MES test for antiepileptic activity) .

Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanism-specific effects .

Control for impurities (e.g., residual DMF) via HPLC purity checks (>98%) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.